molecular formula C9H8ClN3O B1313584 4-chloro-1H-indole-2-carbohydrazide CAS No. 64932-50-9

4-chloro-1H-indole-2-carbohydrazide

Cat. No.: B1313584
CAS No.: 64932-50-9
M. Wt: 209.63 g/mol
InChI Key: ZDDHOJFMLAWOJG-UHFFFAOYSA-N
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Description

4-chloro-1H-indole-2-carbohydrazide is a synthetically accessible indole derivative designed for pharmaceutical and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological potential . This specific compound features a chloro substituent at the 4-position of the indole ring and a carbohydrazide functional group at the 2-position, making it a valuable intermediate for constructing more complex molecules aimed at various biological targets. Researchers can utilize this compound to develop novel analogs with potential anticancer properties, as closely related indole-2-carbohydrazide derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers . Furthermore, the core indole-carbohydrazide structure has been identified as a key pharmacophore in the design of potent α-glucosidase inhibitors, showing promise for the development of new therapeutic agents for Type 2 Diabetes . The chloro substituent can enhance binding affinity and modulate electronic properties, which can be crucial for optimizing interactions with enzyme active sites. This chemical is provided For Research Use Only and is intended solely for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHOJFMLAWOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro 1h Indole 2 Carbohydrazide Derivatives

General Synthetic Routes to Indole-2-Carbohydrazides

The synthesis of the indole-2-carbohydrazide core is a critical first step. Two primary and widely adopted methodologies for creating this key intermediate are ester hydrazinolysis and amide coupling.

Ester Hydrazinolysis Approaches

The most common and direct method for the synthesis of indole-2-carbohydrazides is the hydrazinolysis of a corresponding indole-2-carboxylate (B1230498) ester. nih.govresearchgate.net This reaction involves treating the ester, typically an ethyl or methyl ester, with hydrazine (B178648) hydrate. nih.gov The process is generally efficient, providing the desired carbohydrazide (B1668358) in high yields. nih.gov

The reaction is typically carried out by heating the indole-2-carboxylate ester with an excess of hydrazine monohydrate, often in an alcoholic solvent like ethanol. nih.gov For instance, ethyl 1H-indole-2-carboxylate can be reacted with 99% hydrazine monohydrate at approximately 80°C for two hours to yield 1H-indole-2-carbohydrazide. nih.gov Following the reaction, cooling the mixture, often with the addition of ice-water, prompts the precipitation of the solid carbohydrazide product, which can then be collected by filtration. nih.gov This method is applicable to a range of substituted indole-2-carboxylates. researchgate.netiaea.org

Table 1: Examples of Ester Hydrazinolysis for Indole-2-Carbohydrazide Synthesis

Starting Ester Reagents Conditions Product Yield Reference
Ethyl 1H-indole-2-carboxylate Hydrazine monohydrate 99%, Ethanol 80°C, 2 h 1H-indole-2-carbohydrazide 91% nih.gov
Methyl 1H-indole-3-carboxylate Hydrazine monohydrate 99%, Ethanol 80°C, 2 h 1H-indole-3-carbohydrazide 96% nih.gov
Ethyl 1-benzyl-5-halo-1H-indole-2-carboxylate Hydrazine hydrate Not specified 1-Benzyl-5-halo-1H-indole-2-carbohydrazide Not specified researchgate.net

Amide Coupling Strategies

An alternative to ester hydrazinolysis is the direct coupling of an indole-2-carboxylic acid with a hydrazine derivative. This approach falls under the broader category of amide bond formation and often employs coupling agents to activate the carboxylic acid. A frequently used coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comsemanticscholar.org

In a typical procedure, the indole-2-carboxylic acid is mixed with EDCI in a suitable solvent like dichloromethane. mdpi.comsemanticscholar.org After a short period of activation, the substituted hydrazine is added, and the reaction is stirred for an extended period, often 24 hours. mdpi.comsemanticscholar.org Work-up involves sequential washing with water and a mild base solution (like 10% sodium bicarbonate) to remove unreacted starting materials and byproducts. mdpi.comsemanticscholar.org This strategy is particularly useful for synthesizing N'-substituted indole-2-carbohydrazides by using a substituted hydrazine as the coupling partner. mdpi.comsemanticscholar.org For instance, various substituted benzyl (B1604629) hydrazines can be reacted with 1H-indole-2-carboxylic acid to produce a library of N'-benzyl-1H-indole-2-carbohydrazide derivatives. mdpi.comsemanticscholar.org

Specific Synthesis of 4-Chloro-1H-indole-2-carbohydrazide and its Analogues

The synthesis of the title compound, this compound, builds upon the general methods described above, with the key challenge being the introduction of the chlorine atom at the 4-position of the indole (B1671886) ring.

Introduction of Halogen Substituents

The halogen substituent is typically introduced at an early stage of the synthesis, prior to the formation of the carbohydrazide. One common strategy is to start with a halogenated precursor, such as a halogen-substituted phenylhydrazine, and construct the indole ring via a reaction like the Fischer indole synthesis. umn.edunih.gov For example, reacting a 3-chlorophenylhydrazine with a suitable ketone or pyruvate (B1213749) derivative can lead to the formation of a mixture of 4-chloro- and 6-chloro-substituted indoles. umn.edu

Another approach involves the direct halogenation of an existing indole scaffold. However, controlling the regioselectivity of this reaction can be challenging. mdpi.com For the synthesis of this compound, the most straightforward route would involve the Fischer indole synthesis starting from 3-chlorophenylhydrazine and ethyl pyruvate to yield ethyl 4-chloro-1H-indole-2-carboxylate, followed by hydrazinolysis as described in section 2.1.1.

Derivatization of the Carbohydrazide Moiety (e.g., Schiff Base Formation)

Once this compound is obtained, the carbohydrazide moiety serves as a versatile handle for further chemical transformations. A prominent and widely explored derivatization is its condensation with various aldehydes and ketones to form Schiff bases, also known as N-acylhydrazones. nih.govresearchgate.net

This reaction is typically carried out by heating the carbohydrazide with the chosen carbonyl compound in a solvent like ethanol, often with a catalytic amount of a weak acid such as glacial acetic acid. nih.govresearchgate.net In some cases, changing the solvent to water can lead to excellent yields and easier product separation. nih.gov The resulting Schiff bases are a significant class of compounds, often synthesized for various research purposes. researchgate.netnih.gov For example, reacting 1H-indole-2-carbohydrazide with different aromatic aldehydes produces the corresponding hydrazone derivatives in good yields. researchgate.net This same principle is directly applicable to this compound, allowing for the creation of a diverse library of molecules with varying substituents on the aromatic aldehyde portion.

Table 2: Representative Schiff Base Formation from Indole-2-Carbohydrazides

Indole-2-Carbohydrazide Carbonyl Compound Conditions Product Type Reference
1H-indole-2-carbohydrazide Aromatic Aldehydes Ethanol, Acetic Acid (cat.) N-Acylhydrazone / Schiff Base researchgate.net
1H-indole-2-carbohydrazide Aromatic Aldehydes Water, Acetic Acid (cat.), heat N-Acylhydrazone / Schiff Base nih.gov

Advanced Synthetic Techniques for Indole-2-Carbohydrazide Scaffolds

Beyond the classical methods, modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of indole-2-carbohydrazide scaffolds. These methods often provide advantages in terms of efficiency, yield, and milder reaction conditions.

Palladium-catalyzed carbonylative cyclization reactions represent a powerful tool for constructing the indole core. nih.govbeilstein-journals.org These methods can involve the reaction of o-alkynylanilines with carbon monoxide sources to build the heterocyclic ring system. nih.gov While not directly demonstrated for this compound itself, these advanced carbonylative strategies offer a potential alternative route to substituted indole-2-carboxylic acid esters, which are the direct precursors to the target carbohydrazides. nih.gov

Furthermore, the development of novel coupling agents and reaction conditions for amide bond formation continues to evolve. nih.govnih.gov For instance, electrochemical amidation methods are emerging as reagent-free alternatives for coupling hydrazines and amines. acs.org Such techniques could potentially be adapted for the synthesis of indole-2-carbohydrazides, offering a more sustainable synthetic route. Microwave-assisted synthesis has also been shown to significantly accelerate reactions, such as the formation of indolylthiazolidinones from indole-based Schiff bases, suggesting its potential applicability to the synthesis and derivatization of carbohydrazides. nih.gov

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indole scaffolds to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, higher yields, and improved purity of products compared to conventional heating methods. In the context of indole synthesis, microwave-assisted methods have been successfully employed for various transformations, including the cycloisomerization of 2-alkynylanilines. This technique can often be performed in water without the need for added metal catalysts, acids, or bases, representing a significant advancement in green methodology. For instance, novel indole derivatives have been synthesized with high yields (90–92%) under microwave irradiation. The use of microwave-assisted organic synthesis (MAOS) is particularly valuable in medicinal chemistry for the rapid generation of indole analogs.

Water as a Reaction Medium:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to proceed under mildly acidic or even neutral aqueous conditions. This approach avoids the use of corrosive acids and organic solvents, and the indole products can often be isolated by simple filtration in good to excellent yields. The use of water as a solvent can also be combined with other green techniques, such as microwave irradiation or the use of recyclable catalysts like SO3H-functionalized ionic liquids.

Table 1: Comparison of Green Synthesis Methods for Indole Derivatives

MethodKey FeaturesAdvantages
Microwave-Assisted Synthesis Utilizes microwave energy for heating.Rapid reaction times, higher yields, cleaner reactions.
Aqueous Media Synthesis Employs water as the solvent.Environmentally friendly, low cost, simplified workup.
Catalyst-Free Synthesis Reactions proceed without a catalyst.Avoids toxic and expensive catalysts, simplifies purification.

Palladium-Catalyzed Heteroannulation for Indole Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, including indole frameworks. These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling:

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. In indole synthesis, this reaction is often used to couple an appropriately substituted aniline (B41778) with an alkyne, followed by a cyclization step to form the indole ring. This can be performed as a one-pot, three-component reaction, providing a versatile route to polysubstituted indoles. The reaction conditions can be mild, and in some cases, the cyclization can be promoted by the palladium catalyst itself.

Heck Coupling:

The Heck reaction, the pa

Computational Chemistry Approaches for 4 Chloro 1h Indole 2 Carbohydrazide and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-chloro-1H-indole-2-carbohydrazide, DFT can be employed to predict a wide range of properties, from its three-dimensional shape to its reactivity.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the flexible carbohydrazide (B1668358) side chain means that multiple low-energy conformations may exist. A conformational analysis would be necessary to identify the most stable conformer and the energy barriers between different spatial arrangements.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following values are illustrative and not from a direct calculation on this compound. They represent the type of data obtained from DFT calculations.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74
N-H (indole) 1.01
C=O 1.23
N-N 1.45
C-C (indole) 1.37 - 1.41
C-N (indole) 1.37 - 1.39
C-C-C 118 - 122
C-N-C 108 - 110

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the indole (B1671886) ring, the chloro substituent, and the carbohydrazide group would reveal the most likely sites for electron transfer.

Table 2: Predicted Electronic Properties for this compound (Illustrative) (Note: The following values are illustrative and not from a direct calculation.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Global Reactivity Descriptors (Chemical Hardness, Chemical Softness, Ionization Potential)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors for this compound would provide a quantitative scale of its stability and reactivity compared to other related compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as well as the chlorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the amine and indole N-H groups would show positive potential, marking them as sites for nucleophilic interaction. nih.gov

Vibrational Analysis and Spectroscopic Correlations

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum for this compound can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands. Key vibrational modes for this molecule would include the N-H stretches of the indole and hydrazide groups, the C=O stretch of the carbonyl group, and the C-Cl stretch.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a compound like this compound and its analogues, MD simulations provide critical insights into their behavior at the molecular level, particularly their interaction with biological targets. These simulations can predict the stability of a compound within a protein's binding pocket, elucidate the nature of the intermolecular forces at play, and characterize the conformational changes that occur upon binding.

The process of running an MD simulation for a ligand-protein complex typically begins after an initial binding pose is predicted by molecular docking studies. A common workflow involves using a specialized software package, where the complex is placed in a periodic simulation cell. This cell is then solvated with water molecules to mimic the aqueous environment of the body, and physiological conditions are established by adding ions like sodium and chloride to a standard concentration (e.g., 0.9%). mdpi.com The system's parameters are defined by a force field, such as COMPASS II, which calculates the forces between atoms and governs their simulated movements. mdpi.com

Before the main simulation, the system undergoes an optimization of its hydrogen bonding network and a prediction of the protonation states of protein residues at a physiological pH (typically 7.4) to ensure the model is as accurate as possible. mdpi.com The simulation then proceeds for a set duration, often in the nanosecond range (e.g., 100 ns), during which the trajectory of every atom is calculated and saved. mdpi.com

For analogues such as N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide, which have been studied via docking calculations, MD simulations serve as a crucial validation step. nih.gov While docking provides a static snapshot of the binding, MD simulations reveal the dynamics of the interaction. Researchers can analyze the simulation to confirm if the key interactions predicted by docking, such as hydrophobic interactions with a receptor's binding site, are maintained over time. mdpi.comnih.gov This provides a more robust model of the binding mode and helps in the rational design of more potent and specific analogues.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern computational drug discovery. These predictive models allow researchers to evaluate the pharmacokinetic profile of a compound like this compound before it is synthesized, saving significant time and resources. By estimating a molecule's drug-like properties, potential liabilities can be identified and addressed early in the design phase. nih.govijaresm.com

The evaluation of ADME properties is typically performed using a suite of computational models, which can be accessed through various software platforms and web servers. These tools analyze the chemical structure of a compound to predict a range of essential pharmacokinetic parameters.

Key ADME Parameters and Predictions for Analogues:

Absorption: This is often initially assessed using Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For a series of N-substituted indole derivatives, ADME investigations confirmed that the compounds possessed drug-like qualities with zero violations of Lipinski's rule. nih.gov Human Intestinal Absorption (HIA) is another key parameter, with models classifying compounds as having poor or good absorption.

Distribution: A crucial aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). Predictive models classify this property into categories, such as very high, high, medium, low, or very low penetration. nih.gov The extent of plasma protein binding (PPB) is also predicted, as it affects the amount of free compound available to exert its effect.

Metabolism: Predictions focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Models can identify which CYP isoforms (e.g., CYP2D6, CYP3A4) are likely to be inhibited by the compound.

The data generated from these predictions for analogues of this compound can be compiled to guide the selection of candidates for synthesis and further testing.

Table 1: Representative In Silico ADME Predictions for Indole-2-Carbohydrazide Analogues This table presents a summary of typical ADME properties predicted for indole-based analogues based on published research findings. Specific values are representative and vary between individual compounds and prediction software.

ParameterPredicted PropertySignificanceReference
Absorption
Lipinski's Rule of Five0 violationsGood oral bioavailability potential nih.gov
Human Intestinal AbsorptionGoodLikely well-absorbed from the gut acs.org
Aqueous SolubilityLow to GoodAffects absorption and formulation nih.gov
Distribution
Blood-Brain Barrier (BBB) LevelLow to MediumPredicts potential for CNS effects nih.gov
Plasma Protein Binding> 90%High binding can limit free drug concentration
Metabolism
CYP2D6 InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions
Excretion
Total Clearance (CLtot)LowPredicts how quickly the drug is removed from the body

Molecular Interaction Studies and Structure Activity Relationships Sar of 4 Chloro 1h Indole 2 Carbohydrazide Derivatives

Theoretical Frameworks of Molecular Recognition and Ligand-Target Interactions

The process by which a ligand, such as a 4-chloro-1H-indole-2-carbohydrazide derivative, binds to its biological target is governed by fundamental principles of molecular recognition. Several theories have been proposed to explain this intricate process, each offering a different perspective on the dynamics of ligand-target complex formation.

The earliest model to describe the specificity of ligand-target interactions was the "lock-and-key" model proposed by Emil Fischer. This model posits that the ligand (the "key") possesses a rigid, pre-defined shape that is perfectly complementary to the rigid binding site of the target protein (the "lock"). While this model elegantly explains the high specificity of many biological interactions, it fails to account for the flexibility of both ligands and proteins.

To address this limitation, Daniel Koshland proposed the "induced fit" theory. This model suggests that the binding of a ligand to a protein can induce conformational changes in the protein's active site, leading to a more complementary and stable interaction. This dynamic interplay between the ligand and the target allows for a broader range of ligands to bind and can explain how different ligands can elicit varied biological responses.

A more recent and nuanced view of molecular recognition is provided by the conformational selection hypothesis. This theory proposes that proteins exist in a dynamic equilibrium of different conformational states, even in the absence of a ligand. A ligand does not induce a new conformation but rather selectively binds to and stabilizes a pre-existing conformation that has a high affinity for it. This model has gained considerable support from experimental evidence showing the inherent flexibility and dynamic nature of proteins. For this compound derivatives, this implies that their efficacy may depend on their ability to preferentially bind to a specific, biologically relevant conformation of their target protein.

Molecular Docking Investigations

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. These in silico studies provide valuable insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex. For this compound derivatives, molecular docking has been instrumental in elucidating their mechanism of action at the molecular level.

Molecular docking simulations of chloro-substituted indole (B1671886) derivatives have revealed key interactions within the binding sites of various protein targets. For instance, studies on analogous 5-chloro-indole-2-carboxamide derivatives targeting BRAF kinase have shown that the 5-chloro-indole moiety fits snugly into a hydrophobic pocket, forming crucial hydrophobic interactions with residues such as Val471, Trp531, and Phe583. The chloro group itself can form specific halogen bond interactions with backbone atoms of residues like Leu764 and Thr766, further anchoring the ligand in the binding site.

The carbohydrazide (B1668358) portion of the molecule is often involved in a network of hydrogen bonds. The amide NH and carbonyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, forming interactions with key amino acid residues in the active site. For example, in some enzyme active sites, the hydrazide moiety can chelate with metal ions, as seen in some N-acylhydrazones that form strong complexes with zinc ions in caspase active sites.

Furthermore, the indole ring, being an aromatic system, can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. These interactions, along with van der Waals and electrostatic forces, collectively contribute to the stability of the ligand-protein complex.

Molecular docking programs not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These values provide a semi-quantitative prediction of how strongly a ligand binds to its target. For a series of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, docking studies have been used to correlate predicted binding affinities with experimentally observed cytotoxic activities. For example, compounds with lower (more negative) binding energies are predicted to be more potent inhibitors.

In studies of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives targeting HIV-1 integrase, the calculated binding energies ranged from -7.3 to -7.9 kcal/mol, indicating favorable interactions with the active site. These calculations help in prioritizing compounds for synthesis and biological evaluation.

Derivative Type Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
5-Chloro-indole-2-carboxamideBRAF KinaseNot explicitly statedVal471, Trp531, Phe583, Leu764, Thr766
1-(4-Chlorobenzyl)-indol-3-carbohydrazideCaspasesNot explicitly stated(Implied interaction with Zinc ion)
4-Hydroxyquinoline-3-carbohydrazideHIV-1 Integrase-7.3 to -7.9DG4, DC16, DA17

Note: The data presented is for structurally related compounds due to the limited availability of specific data for this compound.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound derivatives, SAR studies provide a roadmap for designing more potent and selective molecules.

The indole scaffold is a common starting point for SAR studies. Modifications at various positions of the indole ring can have a significant impact on activity. For instance, the position of the chloro substituent is critical. While this article focuses on the 4-chloro isomer, studies on other isomers, such as 5-chloro derivatives, have shown that the position of the halogen can influence binding affinity and selectivity.

The carbohydrazide linker also offers opportunities for modification. Converting the hydrazide to a hydrazone by condensation with various aldehydes or ketones is a common strategy to generate diverse libraries of compounds. The nature of the substituent on the hydrazone moiety can dramatically alter the biological activity. For example, in a series of N'-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core, the substituents on the benzylidene ring were found to be crucial for cytotoxicity. Compounds with a 4-chloro or 4-nitro substituent on the benzylidene ring were among the most potent.

Furthermore, the N-H of the indole ring can be substituted. For example, the introduction of a 4-chlorobenzyl group at the N1 position of the indole ring in some series was explored to enhance anticancer activity.

A summary of key SAR findings for related chloro-indole carbohydrazide derivatives is presented below:

Structural Moiety Modification Effect on Activity
Indole RingPosition of Chloro groupInfluences binding affinity and selectivity.
Indole RingSubstitution at N1Can enhance biological activity (e.g., 4-chlorobenzyl).
Carbohydrazide LinkerConversion to HydrazoneAllows for diverse substitutions that modulate activity.
Hydrazone SubstituentAromatic ring substituents (e.g., -Cl, -NO2)Can significantly increase potency.

These SAR derivations, often guided by molecular modeling, are essential for the iterative process of lead optimization in drug discovery.

Advanced Applications and Research Directions for 4 Chloro 1h Indole 2 Carbohydrazide Scaffolds

Development as Chemical Probes and Chemosensors

The inherent fluorescence and coordinating capabilities of the indole (B1671886) and hydrazide moieties make the 4-chloro-1H-indole-2-carbohydrazide framework an excellent starting point for designing chemical probes and chemosensors. These sensors can detect specific ions and molecules through observable changes in their optical properties, such as color or fluorescence.

Derivatives of indole-2-carbohydrazide have been successfully developed as highly selective and sensitive chemosensors for various ions. spectroscopyonline.com These sensors often work by forming hydrogen bonds or coordinating with target ions, leading to a distinct and measurable spectroscopic response. spectroscopyonline.com

One notable example is a chemosensor synthesized from indole-2-carbohydrazide and 3-chlorosalicylaldehyde, creating an (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide derivative, referred to as FL. spectroscopyonline.com This sensor demonstrated exceptional selectivity for the fluoride (B91410) (F⁻) ion. spectroscopyonline.com In a mixed solution, it exhibited a significant color change from colorless to yellow and a "turn-on" fluorescence enhancement upon binding with fluoride. spectroscopyonline.com The detection mechanism is proposed to be the formation of hydrogen bonds between the sensor's -OH group and the fluoride ion. spectroscopyonline.com The sensor showed a linear response to fluoride concentrations from 0 to 11.85 μM, underscoring its potential for quantitative analysis. spectroscopyonline.com

While the FL sensor targets fluoride, the broader class of indole-based hydrazone sensors has shown promise for detecting other ions. For instance, different indole-based systems have been designed for the sequential recognition of mercury (Hg²⁺) and cyanide (CN⁻) ions, often operating via a fluorescence "on-off-on" switching mechanism. researchgate.net Similarly, acylhydrazone-based sensors have been developed for the detection of Al³⁺, H₂PO₄⁻, Th⁴⁺, and VO²⁺, demonstrating the versatility of the hydrazone functional group in ion recognition. mdpi.commdpi.com

Table 1: Performance of an Indole-2-carbohydrazide-based Fluoride Sensor (FL)

Parameter Finding Source
Target Ion Fluoride (F⁻) spectroscopyonline.com
Response Type Colorimetric (Colorless to Yellow) & "Turn-on" Fluorescence spectroscopyonline.com
Detection Limit 3.2 nM spectroscopyonline.com
Binding Ratio (FL:F⁻) 2:1 spectroscopyonline.com
Binding Constant (Kₐ) 3.6 × 10⁴ M⁻² spectroscopyonline.com

| Proposed Mechanism | Hydrogen Bonding (O-H∙∙∙F) | spectroscopyonline.com |

The ability of chemosensors to provide a "turn-on" fluorescent signal in the presence of a specific analyte makes them highly suitable for bioimaging. The FL chemosensor, derived from indole-2-carbohydrazide, has shown potential for application in imaging biological processes within living cells that involve fluoride ions. spectroscopyonline.com Excessive fluoride intake can lead to several diseases, making the detection of fluoride in biological systems crucial. spectroscopyonline.com The sensor's ability to fluoresce upon binding allows for the visualization of fluoride ion distribution and concentration in cellular environments, offering a valuable tool for biological and toxicological studies. spectroscopyonline.com

Integration into Hybrid Molecules and Conjugates

The this compound scaffold is an ideal building block for creating hybrid molecules. This strategy involves combining two or more distinct pharmacophores into a single molecule to achieve improved affinity, selectivity, or a novel mechanism of action.

Molecular hybridization is a powerful strategy in drug design. By linking the indole-N-acyl hydrazone core with other biologically active moieties, researchers can create novel compounds with enhanced or synergistic effects. An example of this strategy is the development of ferrocene-N-acyl hydrazone (Fc-NAH) hybrids. nih.gov Studies on indole-N-acyl hydrazone derivatives have demonstrated their potential as anti-inflammatory agents. nih.gov When hybridized, these molecules can exhibit potent immunomodulatory activity. nih.gov For instance, specific hybrid compounds were found to significantly decrease the levels of pro-inflammatory cytokines such as IL-2 and IFN-γ in stimulated splenocyte cultures, indicating a strong immunosuppressive effect. nih.gov This highlights how the indole hydrazide scaffold can be integrated into more complex structures to modulate biological pathways. nih.gov

Chronic and complex diseases like cancer often involve multiple biological targets. Molecules designed to interact with several of these targets simultaneously can offer higher efficacy and a reduced likelihood of drug resistance. The indole carbohydrazide (B1668358) scaffold has been utilized in the design of such multitarget agents.

In one study, researchers designed and synthesized a series of N'-substituted-carbohydrazides based on a 1-(4-chlorobenzyl)-1H-indole core as potential anticancer agents. nih.gov These compounds were designed to function as procaspase activators, restoring the process of apoptosis (programmed cell death) in cancer cells. nih.gov Several of these hybrid molecules exhibited potent cytotoxicity against human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. nih.gov

Table 2: Cytotoxicity of Selected Indole-3-carbohydrazide Derivatives

Compound Substituent IC₅₀ Range (µM) Target Cell Lines
4d 4-Cl 0.011–0.001 SW620, PC-3, NCI-H23
4f 4-NO₂ 0.011–0.001 SW620, PC-3, NCI-H23

| 4g-i | 2-OH | 0.56–0.83 | SW620, PC-3, NCI-H23 |

Notably, compounds 4d (with a 4-chloro substituent) and 4f (with a 4-nitro substituent) were the most potent, with IC₅₀ values in the nanomolar range (0.011–0.001 µM). nih.gov Furthermore, compound 4f was found to activate caspase activity significantly, demonstrating its potential as a pro-apoptotic anticancer agent. nih.gov This research showcases the utility of the indole carbohydrazide scaffold in developing multitarget therapeutic candidates. nih.gov

Scaffold Hopping and Lead Optimization in Drug Design

In medicinal chemistry, lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. wiley.com Scaffold hopping is an advanced strategy within lead optimization where the core molecular backbone (the scaffold) of a known active compound is replaced with a chemically different one, while aiming to retain or improve its biological activity. nih.gov This technique is valuable for overcoming issues related to toxicity, poor stability, or existing patents associated with the original scaffold. nih.gov

The this compound structure can be considered a viable starting scaffold for such optimization efforts. If a lead compound based on this scaffold shows promising activity but has undesirable properties, scaffold hopping could be employed. For example, the indole ring system could be replaced by another bicyclic heterocycle, or the hydrazide linker could be swapped for a bioisosteric equivalent. nih.gov

Exploration of Novel Bioactivities and Therapeutic Areas for this compound Scaffolds

The this compound core structure represents a versatile and privileged scaffold in medicinal chemistry. Its unique combination of a halogenated indole ring and a reactive carbohydrazide moiety serves as a foundational template for developing a diverse array of therapeutic agents. Researchers have extensively modified this scaffold, particularly by forming Schiff bases and other derivatives at the hydrazide nitrogen, to explore and optimize its biological activities across various disease areas. The following sections detail the research findings and future potential of these derivatives as antitubercular, anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other pharmacological applications.

Antitubercular Agents

The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics. The hydrazide functional group is a key pharmacophore in several antitubercular drugs, most notably isoniazid (B1672263) (INH). INH's mechanism involves its transformation into an active form that inhibits InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall. nih.govnih.gov

Drawing inspiration from this, researchers have investigated various carbohydrazide derivatives as potential InhA inhibitors. Studies on furan/thiophene carbohydrazides have yielded compounds with potent anti-TB activity, with some derivatives showing minimum inhibitory concentration (MIC) values below 1 µg/mL against the H37Rv strain of Mtb. nih.gov Molecular modeling studies suggest these compounds adopt a binding mode within the InhA active site similar to that of isoniazid. nih.govnih.gov

Furthermore, the strategy of molecular hybridization, which combines two or more bioactive scaffolds, has been applied to create novel hydrazide derivatives. For instance, new hydrazides containing a 1,3,4-oxadiazole (B1194373) core have demonstrated significant antimycobacterial activity, with some compounds being particularly effective against pyrazinamide-resistant Mtb strains. nih.gov Substituted amino acid hydrazides, including those with a 3-chlorophenyl hydrazine (B178648) moiety, have also shown a notable impact on anti-TB activity. mdpi.com


Anticancer Agents

The indole nucleus is a cornerstone in the development of anticancer drugs, present in natural alkaloids like vinblastine (B1199706) and vincristine, as well as modern targeted therapies. mdpi.com Derivatives of indole-2-carbohydrazide, particularly those featuring a 4-chloro substitution, have emerged as a highly promising class of cytotoxic agents, demonstrating potent activity against a range of human cancer cell lines.

One research avenue has focused on N'-substituted-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides. Within this series, (E)-N'-benzylidene-carbohydrazides have shown remarkable cytotoxicity. For instance, compounds bearing a 4-Cl or 4-NO2 substituent on the benzylidene ring were found to be exceptionally potent, with IC50 values as low as 0.001–0.011 µM against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. nih.govresearchgate.net These compounds are believed to exert their effect by activating procaspases, thereby inducing apoptosis, a key mechanism for eliminating cancer cells. nih.govresearchgate.net

Another study synthesized a series of substituted benzyl-1H-indole-2-carbohydrazides and evaluated their antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. One derivative, compound 4e , displayed outstanding cytotoxicity with an average IC50 of 2 µM and showed selectivity towards cancer cells over normal (WI-38) cells. mdpi.com Flow cytometry analysis confirmed that this compound induces apoptosis, highlighting its therapeutic potential. mdpi.com

Derivatives of indole-2-carbohydrazide have also been investigated for their anti-angiogenic properties, a crucial strategy in cancer therapy that involves cutting off the tumor's blood supply. One study identified a compound, 24f , which not only showed potent antiproliferative activity against HCT116 and SW480 colon cancer cells (GI50 values of 8.1 and 7.9 μM, respectively) but also inhibited key angiogenesis processes. nih.gov This compound was found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling pathways. nih.gov

The data below summarizes the cytotoxic activities of several representative indole-2-carbohydrazide derivatives.

CompoundDerivative ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
4d(E)-1-(4-Chlorobenzyl)-N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazideSW620, PC-3, NCI-H230.011 - 0.001 nih.govresearchgate.net
4f(E)-1-(4-Chlorobenzyl)-N'-(4-nitrobenzylidene)-1H-indole-3-carbohydrazideSW620, PC-3, NCI-H230.011 - 0.001 nih.govresearchgate.net
4g-i(E)-N'-benzylidene-carbohydrazides with 2-OH substituentSW620, PC-3, NCI-H230.56 - 0.83 nih.govresearchgate.net
4eSubstituted benzyl-1H-indole-2-carbohydrazideMCF-70.57 mdpi.com
4eSubstituted benzyl-1H-indole-2-carbohydrazideHCT1161.95 mdpi.com
4eSubstituted benzyl-1H-indole-2-carbohydrazideA5493.49 mdpi.com
24fIndole-2-carbohydrazide derivativeHCT1168.1 nih.gov
24fIndole-2-carbohydrazide derivativeSW4807.9 nih.gov

Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, making the development of new anti-inflammatory agents a priority. The indole scaffold is present in several existing anti-inflammatory drugs. Research has demonstrated that derivatives of this compound are a fertile ground for discovering new compounds that can modulate inflammatory pathways.

A significant area of exploration involves the synthesis of Schiff bases, which are formed by the condensation of the carbohydrazide with various aldehydes or ketones. uobasrah.edu.iq These Schiff base derivatives often exhibit potent biological activities, including anti-inflammatory effects. researchgate.net Studies on indole-based Schiff bases have shown that certain compounds can significantly reduce paw edema in animal models of inflammation and lower the levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). researchgate.net

A particularly relevant study focused on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives built from a 4-chloro-1H-indole-2-carboxamide core. nih.gov These hybrid molecules were designed to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results showed that many of these compounds effectively inhibited the release of nitric oxide (NO), IL-6, and TNF-α. nih.gov A key structure-activity relationship finding was that introducing electron-withdrawing groups at the amino position of the indole ring enhanced the anti-inflammatory activity. nih.gov

The table below presents findings from a study on 4-chloro-indole-2-carboxamide derivatives, highlighting their ability to inhibit key inflammatory markers.

Compound ClassAssayKey FindingsReference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (from 4-chloro-indole-2-carboxamide)LPS-induced cytokine release in RAW264.7 cellsEffective inhibition of NO, IL-6, and TNF-α release. nih.gov
Indole-based Schiff basesCarrageenan-induced paw edema in ratsSubstantial reduction in paw edema. researchgate.net
Indole-based Schiff basesCytokine level measurementSignificant decrease in IL-1β and TNF-α levels. researchgate.net

These findings underscore the potential of the this compound scaffold in generating novel anti-inflammatory drugs. Future work could explore a wider range of substitutions on both the indole ring and the appended moieties to optimize potency and selectivity against specific inflammatory targets like COX enzymes or various cytokines.


Antimicrobial Agents (Antibacterial, Antifungal)

The rise of multidrug-resistant (MDR) bacteria and fungi presents a critical global health challenge, driving the search for new antimicrobial agents. Indole derivatives have long been recognized for their broad-spectrum antimicrobial activities. mdpi.comnih.gov The this compound scaffold serves as an excellent starting point for developing novel compounds to combat these resilient pathogens.

Research has shown that modifying the carbohydrazide group to form heterocyclic derivatives, such as those containing 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) rings, can lead to potent antimicrobial agents. nih.gov A study investigating such derivatives found a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms. nih.gov Notably, an indole-triazole derivative, compound 3d , was identified as a promising lead for both antibacterial and antifungal applications. The same study highlighted that chloro substituents on the indole ring, as in the parent scaffold, were beneficial for activity. nih.gov

These compounds have demonstrated efficacy against a range of pathogens, including:

  • Bacteria: Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov
  • Fungi: Candida albicans and the often fluconazole-resistant Candida krusei. nih.gov
  • The table below summarizes the antimicrobial activity of representative indole-heterocycle derivatives against various bacterial and fungal strains.

    Compound ClassMicroorganismActivity (MIC in µg/mL)Key FindingReference
    Indole-thiadiazole (2h)S. aureus6.25Effective against Gram-positive bacteria. nih.gov
    Indole-triazole (3d)S. aureus6.25Effective against Gram-positive bacteria. nih.gov
    Indole-triazole (3d)MRSA-More effective than ciprofloxacin (B1669076) against MRSA. nih.gov
    Indole-triazole (3h)C. krusei3.125Highly active against a resistant fungal strain. nih.gov
    Indole-triazole (3d)C. krusei3.125Highly active against a resistant fungal strain. nih.gov

    The promising results, especially against resistant strains like MRSA and C. krusei, indicate that the this compound scaffold is a valuable platform for designing next-generation antimicrobial drugs.


    Antiviral Agents

    The indole ring is a key component of several established antiviral drugs, such as delavirdine (B1662856) (an HIV-1 reverse transcriptase inhibitor) and arbidol (B144133) (a broad-spectrum antiviral). nih.gov This has spurred research into new indole-based compounds, including derivatives of this compound, as potential antiviral agents.

    One successful strategy has been the conversion of indole-2-carbohydrazides into indolylthiosemicarbazides and their subsequent cyclization into 4-thiazolidinones. A study evaluating these derivatives against a wide range of DNA and RNA viruses discovered that several compounds exhibited potent and selective activity against Coxsackie B4 virus (CVB4), a member of the picornavirus family that can cause myocarditis. nih.gov

    Specifically, four of the indolylthiosemicarbazide compounds (6a, 6b, 6c, 6d ) displayed strong antiviral effects, with EC50 values in the low micromolar range (0.4–2.1 µg/mL). nih.gov Importantly, these compounds showed good selectivity, meaning they were much more toxic to the virus than to the host cells. The 4-thiazolidinone (B1220212) derivatives, while less active, were found to be consistently less cytotoxic than their thiosemicarbazide (B42300) precursors. nih.gov

    Another study on a series of indole-2-carboxylate (B1230498) derivatives found compounds with broad-spectrum antiviral activity, including potent inhibition of Influenza A virus. nih.gov This research noted that substitutions at the 4-position of the indole ring, such as the chloro group in the parent scaffold, were not detrimental to antiviral activity. nih.gov

    The table below highlights the antiviral activity of these indole-2-carbohydrazide derivatives.

    Compound ClassVirusActivity (EC50 in µg/mL)Selectivity Index (SI)Reference
    Indolylthiosemicarbazides (6a-6d)Coxsackie B4 (CVB4)0.4 - 2.19 - 56 nih.gov
    Indole-2-carboxylate derivative (14f)Influenza A7.53 (µmol/L)12.1 nih.gov
    Indole-2-carboxylate derivative (8f)Coxsackie B3 (CVB3)-17.1 nih.gov

    These findings demonstrate that the this compound scaffold is a valuable starting point for the development of novel antiviral therapeutics, particularly against RNA viruses like enteroviruses and influenza.


    Other Pharmacological Activities

    Beyond the major therapeutic areas, the structural versatility of the this compound scaffold has allowed for its exploration in a variety of other pharmacological contexts.

    Antiplatelet Aggregation: Thrombotic disorders, which involve the formation of blood clots, are a major cause of cardiovascular disease. Antiplatelet drugs are essential for prevention and treatment. Research into N-substituted indole carbohydrazide derivatives has revealed significant antiplatelet aggregation activity. researchgate.net A study tested a series of indole acylhydrazone derivatives and found that several compounds were potent inhibitors of platelet aggregation induced by arachidonic acid (AA) and collagen. researchgate.net For example, among 2-substituted indoles, compounds 6g and 6h showed 100% inhibition of aggregation induced by AA and collagen, respectively. researchgate.net This activity suggests that these compounds may interfere with thromboxane (B8750289) synthesis or its receptor pathways, making them promising candidates for new antithrombotic agents.

    TRPV1 Agonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key receptor involved in pain and inflammation, and it is the target of capsaicin. TRPV1 agonists can induce receptor desensitization, leading to long-lasting analgesic effects. Studies on indole-2-carboxamides, a closely related structure, have identified them as a novel class of selective TRPV1 agonists. mdpi.com This suggests that derivatives of this compound could also be designed to modulate TRPV1, offering a potential new avenue for developing non-addictive topical analgesics.

    α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral antidiabetic drugs that work by delaying carbohydrate absorption in the small intestine, thereby reducing postprandial blood glucose spikes. nih.gov The Schiff base moiety is a feature in many known α-glucosidase inhibitors. nih.gov Given that this compound is readily converted into Schiff base derivatives, this scaffold holds potential for the development of new treatments for type 2 diabetes. Research on flurbiprofen-based hydrazones has identified compounds with potent α-glucosidase inhibitory activity (IC50 values in the low micromolar range), and molecular docking studies have elucidated their binding modes within the enzyme's active site. nih.gov This provides a strong rationale for synthesizing and evaluating indole-based analogues for this target.

    Anti-Alzheimer Potential: While specific research linking this compound to Alzheimer's disease is limited, the indole scaffold is a well-known component of many neurologically active compounds. Its ability to participate in various biological interactions makes it a plausible candidate for designing agents that could target pathways involved in neurodegeneration, such as cholinesterase inhibition or modulation of amyloid-beta aggregation. This remains a promising, yet largely unexplored, area for future research.


    Future Perspectives in Indole 2 Carbohydrazide Research

    Emerging Trends in Indole (B1671886) Chemistry and Drug Discovery

    The field of indole chemistry is continuously evolving, providing new tools and strategies that can be applied to the study of indole-2-carbohydrazides. A significant trend is the development of novel synthetic methodologies that allow for precise and efficient functionalization of the indole ring. bioengineer.orgnews-medical.net For instance, recent breakthroughs in the selective C-H functionalization of indoles open up new avenues for creating diverse libraries of derivatives. bioengineer.orgnews-medical.net These methods offer the potential to modify the 4-chloro-1H-indole-2-carbohydrazide core at various positions, which is crucial for optimizing its pharmacological properties.

    The structural versatility of the indole scaffold is a key factor in its widespread use in drug discovery. nih.gov Researchers are increasingly exploring the synthesis of hybrid molecules, where the indole-2-carbohydrazide moiety is combined with other pharmacologically active fragments to create compounds with dual or enhanced activity. This approach has shown promise in developing potent agents for a range of diseases.

    Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of indole derivatives, aiming for more sustainable and environmentally friendly processes. scispace.com The development of one-pot, multicomponent reactions for indole synthesis represents a significant step in this direction, offering efficiency and reduced waste. rug.nl

    Key Emerging Trends in Indole Chemistry:

    Trend Description Potential Impact on Indole-2-Carbohydrazide Research
    C-H Functionalization Development of catalytic methods for the direct and selective modification of carbon-hydrogen bonds on the indole ring. bioengineer.orgnews-medical.netEnables the synthesis of novel derivatives of this compound with improved potency and selectivity.
    Hybrid Molecule Synthesis Combining the indole scaffold with other bioactive moieties to create multifunctional compounds. nih.govPotential for developing dual-action drugs with enhanced therapeutic efficacy.
    Diversity-Oriented Synthesis (DOS) Strategies to create structurally diverse libraries of indole-based compounds for high-throughput screening. nih.govFacilitates the discovery of new biological targets and lead compounds based on the indole-2-carbohydrazide scaffold.
    Green Synthetic Methods Application of sustainable chemical processes, such as multicomponent reactions, to reduce environmental impact. scispace.comrug.nlMore efficient and environmentally friendly production of indole-2-carbohydrazide derivatives.

    Potential for Rational Design of Highly Selective and Potent Compounds

    Rational drug design, aided by computational tools, offers a powerful approach to developing highly selective and potent compounds derived from the this compound scaffold. By understanding the three-dimensional structure of target proteins and their interactions with ligands, researchers can design molecules with improved affinity and specificity.

    Molecular docking studies are instrumental in predicting the binding modes of indole-2-carbohydrazide derivatives within the active sites of biological targets. acs.orgnih.govnih.govmdpi.com This information is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. For example, docking simulations can help identify key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition, guiding the synthesis of more effective analogs. nih.gov

    Pharmacophore modeling and fragment-based drug design are other key strategies in rational design. acs.orgnih.gov A pharmacophore model defines the essential steric and electronic features required for biological activity, serving as a template for designing new molecules. Fragment-based approaches involve identifying small molecular fragments that bind to the target and then linking them together to create a high-affinity ligand. These methods can accelerate the discovery of novel and potent inhibitors based on the indole-2-carbohydrazide core.

    Approaches in Rational Drug Design:

    Technique Description Application to Indole-2-Carbohydrazide Derivatives
    Molecular Docking Computational simulation of the interaction between a ligand and a biological target. acs.orgnih.govmdpi.comPredicts binding affinity and orientation, guiding the design of more potent and selective compounds.
    Pharmacophore Modeling Identification of the essential structural features responsible for a compound's biological activity. acs.orgnih.govCreates a template for the design of new derivatives with optimized interactions with the target.
    Structure-Activity Relationship (SAR) Studies Analysis of how changes in molecular structure affect biological activity. nih.govProvides insights into the key functional groups and substitutions required for potency and selectivity.
    Fragment-Based Drug Design Building high-affinity ligands from smaller molecular fragments that bind to the target. acs.orgnih.govEnables the efficient exploration of chemical space to discover novel lead compounds.

    Interdisciplinary Research Opportunities

    The future of indole-2-carbohydrazide research will greatly benefit from interdisciplinary collaborations that bridge the gap between chemistry, biology, and computational science. The integration of expertise from these different fields is essential for tackling the complex challenges of modern drug discovery.

    Collaborations between synthetic chemists and computational biologists are crucial for the successful implementation of rational drug design strategies. mdpi.com While chemists can synthesize novel derivatives, computational biologists can provide valuable insights into their potential biological targets and binding mechanisms. This synergistic approach can significantly streamline the drug discovery process.

    Furthermore, the field of chemical biology offers powerful tools to probe the mechanisms of action of indole-2-carbohydrazide derivatives. Techniques such as proteomics and genomics can help identify the cellular pathways and molecular targets affected by these compounds. This knowledge is invaluable for understanding their therapeutic potential and for the development of more targeted therapies.

    The intersection of indole chemistry with materials science also presents exciting opportunities. For example, indole-based compounds could be incorporated into novel drug delivery systems or used as probes for bioimaging applications. These interdisciplinary approaches have the potential to unlock new applications for this compound and its derivatives beyond traditional pharmacology.

    Q & A

    Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

    • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

    Q. What are the best practices for mitigating degradation during long-term storage of this compound?

    • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. Add stabilizers (e.g., BHT) for oxidation-prone derivatives. Periodically re-analyze purity via 1^1H NMR .

    Data Interpretation and Validation

    Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

    • Methodological Answer : Cross-validate using multiple DFT functionals (B3LYP vs. M06-2X) and basis sets. Account for solvent effects explicitly in simulations. Use RMSD metrics to quantify agreement between observed and calculated spectra .

    Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic routes?

    • Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify outlier batches. Use control charts (e.g., Shewhart charts) to monitor critical quality attributes (CQAs) like yield and purity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.